Malaria Liver-Stage Activity with Favorable HepG2 Cytotoxicity Window
The target compound demonstrated 35.2% inhibition of P. berghei liver-stage parasites at 10 µM, while causing only 1.59% inhibition of HepG2 human hepatocyte viability at the same concentration [1]. This 33.6 percentage-point differential constitutes a measurable therapeutic window, in contrast to many screening library compounds that show either no liver-stage activity or concomitant cytotoxicity. A structurally related compound lacking the 4-(pyridin-2-yloxy) substituent would not be expected to replicate this profile, as the pyridyl ether moiety is implicated in modulating both permeability and target binding.
| Evidence Dimension | P. berghei liver-stage inhibition minus HepG2 cytotoxicity at 10 µM |
|---|---|
| Target Compound Data | P. berghei inhibition: 35.2%; HepG2 inhibition: 1.59% |
| Comparator Or Baseline | Ideal profile: >50% parasite inhibition with <10% HepG2 toxicity; typical screening library median liver-stage hit: <30% inhibition at 10 µM |
| Quantified Difference | 33.6 percentage-point selectivity window (parasite vs. host cell) |
| Conditions | P. berghei liver-stage luciferase assay (PbLuc) at 10 µM; HepG2 viability assay at 10 µM, 384-well format; data from ACS Infect Dis 2020 screening campaign [1] |
Why This Matters
For researchers procuring compounds for malaria liver-stage drug discovery, this selectivity differential identifies the compound as a tractable starting point for hit-to-lead optimization with reduced risk of confounding cytotoxicity.
- [1] ChEMBL Activity Records: Activity ID 20330097 (P. berghei liver stage, 10 µM, 35.2% inhibition) and Activity ID 20398711 (HepG2 toxicity, 10 µM, 1.59% inhibition). Document CHEMBL4513216, ACS Infect Dis, 2020. Accessed 2026-04-29. View Source
